molecular formula C21H13Br2ClN2O3 B12022424 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769150-46-1

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12022424
CAS No.: 769150-46-1
M. Wt: 536.6 g/mol
InChI Key: WIOQSLHNTZXJLX-BRJLIKDPSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple stepsThe final step involves the esterification with 2-chlorobenzoic acid under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which may confer distinct reactivity and biological activity.

Properties

CAS No.

769150-46-1

Molecular Formula

C21H13Br2ClN2O3

Molecular Weight

536.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H13Br2ClN2O3/c22-15-5-3-4-13(10-15)20(27)26-25-12-14-11-16(23)8-9-19(14)29-21(28)17-6-1-2-7-18(17)24/h1-12H,(H,26,27)/b25-12+

InChI Key

WIOQSLHNTZXJLX-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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